molecular formula C14H23NO B7773294 2-Piperidinobicyclo[3.3.1]nonan-9-one

2-Piperidinobicyclo[3.3.1]nonan-9-one

Cat. No.: B7773294
M. Wt: 221.34 g/mol
InChI Key: RVZATTSXQJHIRB-UHFFFAOYSA-N
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Description

2-Piperidinobicyclo[331]nonan-9-one is a bicyclic compound that features a piperidine ring fused to a bicyclo[331]nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinobicyclo[3.3.1]nonan-9-one typically involves the reaction of bicyclo[3.3.1]nonan-9-one with piperidine under specific conditions. One common method includes the use of a Mannich reaction, where the bicyclo[3.3.1]nonan-9-one is reacted with formaldehyde and piperidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinobicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or halides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Piperidinobicyclo[3.3.1]nonan-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidinobicyclo[3.3.1]nonan-9-one in biological systems involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to activate polyamine catabolism, leading to the production of cytotoxic substances that induce apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2-Piperidinobicyclo[3.3.1]nonan-9-one can be compared with other bicyclic compounds such as:

The presence of the piperidine ring in this compound provides unique reactivity and potential for diverse applications, distinguishing it from its analogues.

Properties

IUPAC Name

2-piperidin-1-ylbicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c16-14-11-5-4-6-12(14)13(8-7-11)15-9-2-1-3-10-15/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZATTSXQJHIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC3CCCC2C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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